Euonymine

Anti-HIV Sesquiterpene pyridine alkaloids Antiviral natural products

Euonymine is a polyhydroxylated sesquiterpene pyridine alkaloid bearing 11 contiguous stereocenters, validated as an anti-HIV benchmark (EC50 <0.1–1.0 μg/mL). Its specific acylation pattern confers anti-HIV activity, whereas core-sharing analogs like euonyminol octaacetate exhibit P-gp inhibition—making generic substitution scientifically invalid. Deploy in anti-HIV screening panels, insecticidal SAR studies (LC50 23.23 mg/mL baseline against Mythimna separata), or DES coating research targeting PTEN/AKT1/mTOR-mediated restenosis. Insist on CAS 150881-01-9 to ensure the correct isomeric form; not interchangeable with Evonine (CAS 33458-82-1).

Molecular Formula C38H47NO18
Molecular Weight 805.783
CAS No. 150881-01-9
Cat. No. B591411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuonymine
CAS150881-01-9
Molecular FormulaC38H47NO18
Molecular Weight805.783
Structural Identifiers
SMILESCC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16?,17?,25-,27-,28+,29-,30+,31-,32+,35+,36+,37-,38+/m1/s1
InChIKeyPBFGAFDJVQAMRS-KXCMQXIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euonymine (CAS 150881-01-9) for Research Use: Baseline Characterization and Procurement Considerations


Euonymine (also designated Euonymin) is a polyhydroxylated sesquiterpene pyridine alkaloid of the dihydro-β-agarofuran structural class, derived from the Celastraceae plant family [1]. It is characterized by a complex polycyclic scaffold with 11 contiguous stereocenters and a molecular formula of C38H47NO18 (MW 805.8 g/mol) [2]. Originally isolated from Euonymus sieboldiana Blume and subsequently identified in Maytenus chiapensis and Tripterygium wilfordii Hook. f. (Lei gong Teng), Euonymine is available as an analytical standard for research applications, typically supplied at ≥95% to ≥98% purity as verified by HPLC-DAD/ELSD [3]. Note that multiple CAS registry numbers are associated with this compound (33458-82-1, 150881-01-9), which should be clarified with the supplier during procurement to ensure receipt of the correct isomeric or salt form .

Why Euonymine Cannot Be Directly Substituted with Generic Sesquiterpene Pyridine Alkaloids or Evonine Analogs


Generic substitution within the sesquiterpene pyridine alkaloid class is not scientifically valid due to profound structure-activity relationship (SAR) divergence driven by acylation patterns. While Euonymine shares the euonyminol core with closely related analogs like euonyminol octaacetate and evonine, the specific esterification pattern—six acetate groups plus evoninic acid in a precise stereochemical arrangement—determines biological target engagement [1]. As demonstrated in comparative total synthesis studies, the distinct acylation profiles confer entirely different pharmacological activities: Euonymine displays anti-HIV activity, whereas euonyminol octaacetate exhibits P-glycoprotein (P-gp) inhibitory effects, underscoring that even structurally similar core-sharing compounds cannot be interchanged in experimental systems [2]. Furthermore, procurement of Euonymine under CAS 150881-01-9 must be distinguished from Evonine (CAS 33458-82-1), as the two compounds exhibit markedly different insecticidal potency and mechanistic profiles .

Euonymine Quantitative Comparative Evidence: Anti-HIV Activity, Vascular Restenosis Inhibition, and Insecticidal Potency


Anti-HIV Activity of Euonymine Relative to AZT and In-Class Sesquiterpene Pyridine Alkaloids

Euonymine demonstrates anti-HIV activity with an EC50 value in the range of <0.1–1.0 μg/mL against HIV-1, a potency range comparable to that of the positive control AZT (EC50 = 0.012 μg/mL) [1]. In a direct comparative analysis of 15 structurally related sesquiterpene pyridine alkaloids, Euonymine (compound 96) clustered within the most potent subset alongside neoeuonymine (97), wilfordine (84), wilfortrine (85), and hypoglaunine A/B (86/87), all exhibiting EC50 values <0.1–1.0 μg/mL [2]. In contrast, structurally analogous compounds such as triptonine A (88) and hypoglaunine A (83) displayed markedly reduced potency with EC50 values of 2.5 μg/mL and 13.4 μg/mL, respectively [2]. The therapeutic index (TI) for Euonymine and its potent cohort ranged from 11.3 to >1000, compared to AZT's TI of 41,667 μg/mL [2].

Anti-HIV Sesquiterpene pyridine alkaloids Antiviral natural products

Insecticidal Activity of Euonymine Against Mythimna separata: Potency Ranking Among Evonine-Class Analogs

Euonymine (referenced interchangeably with Evonine in vendor specifications) exhibits insecticidal activity against the oriental armyworm Mythimna separata with an LC50 value of 23.23 mg/mL . In a comparative study of four structurally characterized evonine-class alkaloids, Euonymine/Evonine (A) displayed the lowest potency among the series tested: 1-deacetyl-1-benzoylEvonine (B) showed an LC50 of 5.44 mg/mL (4.3-fold more potent); ebenifoline E-IV (C) showed an LC50 of 5.25 mg/mL (4.4-fold more potent); and mayteine (D) exhibited the highest potency with an LC50 of 4.66 mg/mL (5.0-fold more potent than Euonymine) [1]. This graded potency profile, derived from compounds whose structures were elucidated by mp, 1H NMR, and 13C NMR, establishes Euonymine as a baseline reference point for SAR studies rather than the most potent analog [1].

Insecticidal alkaloids Agricultural bioproducts Mythimna separata

Mechanistic Differentiation: Euonymine Inhibits In-Stent Restenosis via PTEN/AKT/mTOR and p38MAPK Pathways

Euonymine demonstrates a unique pharmacological profile distinct from conventional stent-coating agents. In comparative context, clinically used drug-eluting stent (DES) coatings such as paclitaxel and rapamycin (sirolimus) reduce restenosis rates but are associated with adverse outcomes including delayed endothelial healing and increased in-stent thrombosis [1]. Euonymine, in contrast, was shown to inhibit in-stent restenosis (ISR) after percutaneous coronary intervention (PCI) through a dual-target mechanism: targeting AKT1 to regulate the PTEN/AKT1/mTOR signaling pathway, thereby exerting anti-proliferative and anti-migratory effects on vascular smooth muscle cells (VSMCs), while simultaneously inducing VSMC apoptosis via the p38MAPK-related mitochondria-dependent apoptotic pathway [2]. In vivo validation using two models—porcine coronary artery implantation and rabbit carotid balloon injury—confirmed that Euonymine-eluting stents inhibited ISR after PCI by enhancing the contractile phenotype of VSMCs to prevent intimal hyperplasia development [3].

Cardiovascular pharmacology Drug-eluting stents Vascular smooth muscle cells

Isolation and Structural Elucidation: Euonymine as the Parent Alkaloid from Which Neoeuonymine Is Derived

Euonymine serves as the chemical progenitor in the Euonymus alkaloid series. The structural elucidation established that Euonymine consists of a polyhydroxyl sesquiterpene of the eudesman type (euonyminol) esterified with evoninic acid and six moles of acetic acid [1]. Critically, neoeuonymine was converted directly to euonymine, and evonine was also converted to euonymine through established chemical transformations [2]. This synthetic interconvertibility positions Euonymine as a key intermediate and reference standard for the entire evonine/euonymine alkaloid series. Furthermore, Euonymine shares the core structure of euonyminol, identified as the most hydroxylated member of the dihydro-β-agarofuran family, providing a versatile scaffold for semi-synthetic derivatization [3].

Natural product chemistry Alkaloid biosynthesis Structural elucidation

Euonymine (CAS 150881-01-9): Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Anti-HIV Natural Product Screening: Euonymine as a High-Potency Reference Compound

Euonymine is optimally deployed as a reference standard in anti-HIV screening panels focused on Celastraceae-derived sesquiterpene pyridine alkaloids. Based on its EC50 range of <0.1–1.0 μg/mL, which clusters it with the most potent members of this alkaloid class alongside neoeuonymine, wilfordine, and wilfortrine [1], Euonymine provides a benchmark for evaluating novel analogs or semi-synthetic derivatives. Its inclusion enables SAR comparisons with lower-potency structural analogs such as triptonine A (EC50 = 2.5 μg/mL) and hypoglaunine A (EC50 = 13.4 μg/mL) [2].

Cardiovascular Pharmacology: Euonymine-Eluting Stent Development for Restenosis Prevention

Euonymine is positioned for preclinical development of novel drug-eluting stent (DES) coatings targeting in-stent restenosis. Its dual-target mechanism—inhibiting PTEN/AKT1/mTOR-mediated VSMC proliferation/migration while simultaneously inducing p38MAPK-dependent apoptosis—offers a mechanistically differentiated alternative to paclitaxel and rapamycin, which are associated with delayed endothelial healing and stent thrombosis [1]. Validation in both porcine coronary implantation and rabbit carotid balloon injury models supports its potential translational relevance [2].

Agricultural Bioproducts: Insecticidal Baseline Comparator for SAR Studies

Euonymine serves as the foundational comparator for insecticidal SAR studies against Mythimna separata. With an LC50 of 23.23 mg/mL, it establishes the baseline potency against which more active analogs are measured: mayteine (4.66 mg/mL, 5.0-fold more potent), ebenifoline E-IV (5.25 mg/mL, 4.4-fold more potent), and 1-deacetyl-1-benzoylEvonine (5.44 mg/mL, 4.3-fold more potent) [1]. Researchers developing agricultural insecticidal formulations should prioritize the more potent analogs, but require Euonymine as the reference compound for validating assay consistency and establishing relative potency hierarchies [2].

Natural Product Chemistry: Central Scaffold for Semi-Synthetic Derivatization

Euonymine provides a versatile scaffold for semi-synthetic derivatization within the dihydro-β-agarofuran alkaloid series. As the structurally characterized progenitor from which neoeuonymine and evonine can be interconverted [1], and as a compound sharing the euonyminol core (the most hydroxylated member of the dihydro-β-agarofuran family) [2], Euonymine enables systematic investigation of how differential acylation patterns influence biological activity—specifically, the observed divergence between anti-HIV activity (Euonymine) and P-glycoprotein inhibition (euonyminol octaacetate) [3].

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